![molecular formula C10H14O B2988803 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane CAS No. 2260930-71-8](/img/structure/B2988803.png)
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane
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Overview
Description
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 2260930-71-8 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 1-ethynyl-4-methoxybicyclo[2.2.1]heptane .
Molecular Structure Analysis
The InChI code for 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is 1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
As mentioned in the Synthesis Analysis, the compound can be involved in a sequential Diels Alder reaction/rearrangement sequence . The outcome of the rearrangement depended on the substitution pattern of the dienes .Physical And Chemical Properties Analysis
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chiral Terpene Auxiliaries in Asymmetric Synthesis A study by Krzemiński and Wojtczak (2005) introduced a method for the highly enantioselective reduction of ketones using a catalyst derived from (−)-β-pinene, showcasing the use of bicyclic structures in asymmetric synthesis to achieve high yields and enantiomeric excesses (Krzemiński & Wojtczak, 2005).
Mechanistic Probes for Vinyl Radical and Ionic Intermediates Research by Gottschling et al. (2005) utilized cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates, demonstrating the utility of such structures in understanding reaction pathways (Gottschling et al., 2005).
Chiral Complexes with n-Butyllithium and Methylzinc Goldfuss, Khan, and Houk (1999) explored the formation of chiral complexes with n-butyllithium and dimethylzinc using a chiral bicyclo[2.2.1]heptane derivative, contributing to organometallic chemistry and chiral catalysis (Goldfuss, Khan, & Houk, 1999).
Asymmetric 1,4-Addition Catalyzed by Chiral Ligands Hayashi et al. (2003) discussed the use of a C2-symmetric norbornadiene derivative as a chiral ligand for rhodium-catalyzed asymmetric 1,4-addition, showing the significance of bicyclic structures in enhancing enantioselectivity in organic synthesis (Hayashi et al., 2003).
Safety And Hazards
The compound has several hazard statements including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-ethynyl-4-methoxybicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSWBWFYYUYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane | |
CAS RN |
2260930-71-8 |
Source
|
Record name | 1-ethynyl-4-methoxybicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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